N-[(2-methylquinolin-4-yl)methyl]propanamide
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Overview
Description
N-[(2-methylquinolin-4-yl)methyl]propanamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]propanamide typically involves the alkylation of 2-methylquinoline with a suitable alkylating agent, followed by the introduction of the propanamide group. One common method involves the reaction of 2-methylquinoline with an alkyl halide in the presence of a base, such as sodium hydride, to form the intermediate alkylated product. This intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds.
Scientific Research Applications
N-[(2-methylquinolin-4-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline
- (2-methylquinolin-4-yl)methanamine dihydrochloride
- 4-hydroxy-2(1H)-quinolinone
Uniqueness
N-[(2-methylquinolin-4-yl)methyl]propanamide is unique due to its specific structural features and the presence of the propanamide group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C14H16N2O/c1-3-14(17)15-9-11-8-10(2)16-13-7-5-4-6-12(11)13/h4-8H,3,9H2,1-2H3,(H,15,17) |
InChI Key |
IMYIFFLAKHMPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC(=NC2=CC=CC=C21)C |
Origin of Product |
United States |
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